molecular formula C21H14O2 B14121536 4-(Biphenyl-4-yl)-2H-chromen-2-one

4-(Biphenyl-4-yl)-2H-chromen-2-one

Cat. No.: B14121536
M. Wt: 298.3 g/mol
InChI Key: QBFKGOKYQSXWHO-UHFFFAOYSA-N
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Description

4-(Biphenyl-4-yl)-2H-chromen-2-one is a synthetic hybrid molecule that incorporates the biphenyl and coumarin (1-benzopyran-2-one) pharmacophores. This strategic molecular design is of significant interest in medicinal chemistry, as it combines two privileged structures known for their wide spectrum of biological activities . The coumarin nucleus is a fundamental scaffold in numerous biologically active compounds, with derivatives demonstrating potent effects such as antibacterial, antifungal, anti-inflammatory, and anticancer properties . The integration of a biphenyl group is a common strategy to enhance the molecule's lipophilicity and its ability to interact with various biological targets through π-π stacking interactions . Compounds sharing this core structural motif are frequently investigated for their potential as antitumor agents. Research on analogous biphenyl-coumarin hybrids suggests they may exert cytotoxic effects by inhibiting tubulin polymerization, leading to cell cycle arrest and the induction of apoptosis in cancer cells . Furthermore, such molecular frameworks are explored for their antimicrobial potential, showing promising activity against various bacterial and fungal strains . The 2H-chromen-2-one core provides a planar, aromatic structure that facilitates interactions with enzyme active sites, while the biphenyl moiety can act as a cap group, potentially enabling the molecule to act as an inhibitor for enzymes like histone deacetylases (HDACs) . This makes this compound a valuable chemical tool for researchers in drug discovery, particularly for synthesizing novel derivatives, conducting structure-activity relationship (SAR) studies, and screening for anticancer and antimicrobial activities in vitro. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H14O2

Molecular Weight

298.3 g/mol

IUPAC Name

4-(4-phenylphenyl)chromen-2-one

InChI

InChI=1S/C21H14O2/c22-21-14-19(18-8-4-5-9-20(18)23-21)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-14H

InChI Key

QBFKGOKYQSXWHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=O)OC4=CC=CC=C43

Origin of Product

United States

Synthetic Methodologies for 4 Biphenyl 4 Yl 2h Chromen 2 One and Its Analogs

Classical and Contemporary Approaches to 2H-Chromen-2-one Core Synthesis

The foundational 2H-chromen-2-one, or coumarin (B35378), skeleton can be assembled through a variety of well-established and modern synthetic reactions. These methods offer different advantages concerning substrate scope, reaction conditions, and achievable yields.

Knoevenagel Condensation and Related Heterocyclic Annulations

The Knoevenagel condensation is a cornerstone reaction in the synthesis of coumarins. wisdomlib.org It involves the reaction of a carbonyl compound, such as a salicylaldehyde (B1680747) derivative, with a compound possessing an active methylene (B1212753) group, like diethyl malonate or ethyl acetoacetate. sciensage.infowikipedia.org This nucleophilic addition, followed by dehydration, leads to the formation of an α,β-unsaturated system, which then undergoes intramolecular cyclization to form the coumarin ring. wisdomlib.orgwikipedia.org The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or ammonia. sciensage.info A variety of catalysts have been explored to improve the efficiency and conditions of the Knoevenagel condensation. sciensage.info

One-pot tandem reactions combining O-alkylation with a Knoevenagel condensation have also been developed for the synthesis of functionalized 2H-chromenes. epa.gov Furthermore, domino-reactions of salicylaldehydes with multiple molecules of malononitrile (B47326) can lead to various 2-iminochromene derivatives, which are related to the coumarin scaffold. sciforum.net Recent research has also focused on developing catalyst-free and water-mediated Knoevenagel condensation protocols to enhance the green credentials of the synthesis. rsc.org

Pechmann, Perkin, and Reformatsky Reaction Variants

Pechmann Condensation: This is one of the most widely used methods for synthesizing coumarins, particularly 4-substituted derivatives. nih.govarkat-usa.org The reaction involves the condensation of a phenol (B47542) with a β-ketoester, such as ethyl acetoacetate, in the presence of an acid catalyst. arkat-usa.orgscienceinfo.com A wide array of catalysts can be employed, including strong acids like sulfuric acid, trifluoroacetic acid, and various Lewis acids. arkat-usa.orgscienceinfo.comderpharmachemica.com The reaction proceeds through transesterification or esterification, followed by cyclization and dehydration. sathyabama.ac.in The simplicity of the starting materials and often excellent yields make the Pechmann reaction highly attractive. nih.gov

Perkin Reaction: Historically significant, the Perkin reaction was first described in 1868 for the synthesis of coumarin itself. scienceinfo.com It involves the condensation of salicylaldehyde with an acid anhydride, such as acetic anhydride, in the presence of the corresponding alkali metal salt (e.g., sodium acetate). scienceinfo.comgoogle.com The reaction is particularly useful for preparing substituted cinnamic acids, which can be precursors to coumarins. sci-hub.se While effective, the Perkin reaction is generally limited to aromatic aldehydes. sathyabama.ac.in

Reformatsky Reaction: The Reformatsky reaction offers another route to coumarin derivatives. It typically involves the reaction of a carbonyl compound (aldehyde or ketone) with an α-haloester in the presence of zinc metal to form a β-hydroxy ester. sciensage.infoniscpr.res.in This intermediate can then be cyclized to form the coumarin ring. The application of the Reformatsky reaction to coumarin synthesis has been explored, particularly with formylcoumarins and coumarinyl methyl ketones, demonstrating its potential for creating diverse side chains on the coumarin scaffold. niscpr.res.incdnsciencepub.com

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, have emerged as powerful tools for the efficient synthesis of complex molecules, including coumarin derivatives. researchgate.net These reactions are highly atom-economical and can rapidly generate molecular diversity.

For instance, a one-pot, three-component condensation reaction involving 3-acetyl coumarin, various aldehydes, and urea (B33335) has been used to synthesize 4-aryl-6-(3-coumarinyl) pyrimidin-2(1H)-ones, demonstrating the utility of MCRs in building complex heterocyclic systems based on the coumarin scaffold. researchgate.net Another example involves the synthesis of 3,3'-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives using a biogenic ZnO nanoparticle-catalyzed MCR. chimicatechnoacta.ru The development of novel MCRs continues to provide efficient and environmentally friendly pathways to a wide range of substituted coumarins.

Strategies for Introducing the Biphenyl (B1667301) Moiety at the C-4 Position

Once the coumarin core is established, or concurrently with its formation, the biphenyl group must be introduced at the C-4 position to yield the target molecule, 4-(biphenyl-4-yl)-2H-chromen-2-one.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for forming carbon-carbon bonds, particularly between aryl groups. wikipedia.org This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid) with an organohalide or triflate. wikipedia.orglibretexts.org

To synthesize 4-arylcoumarins, a common strategy involves the use of a 4-halocoumarin or a 4-triflyloxycoumarin as the coupling partner for an arylboronic acid. researchgate.net In the context of this compound, this would typically involve the reaction of a 4-halo-2H-chromen-2-one with 4-biphenylboronic acid in the presence of a palladium catalyst and a base. nih.govresearchgate.net The Suzuki-Miyaura reaction is known for its high tolerance of various functional groups and its ability to proceed under relatively mild conditions, making it a powerful tool for the synthesis of complex biaryl-substituted coumarins. researchgate.net

Reactant 1Reactant 2Catalyst SystemProductReference
4-Halo-2H-chromen-2-one4-Biphenylboronic acidPalladium catalyst, BaseThis compound nih.govresearchgate.net
bis(triflate) of 4-methyl-6,7-dihydroxycoumarinArylboronic acidPd(PPh3)4, K3PO44-methyl-6,7-diarylcoumarins nih.gov

Direct Functionalization and Substitution Reactions on Chromen-2-one Precursors

Direct functionalization of a pre-existing coumarin ring at the C-4 position represents an alternative and atom-economical approach. While direct C-H functionalization of the coumarin C-4 position can be challenging, related strategies can be employed.

For instance, the synthesis of 2-phenyl-4H-chromen-4-one derivatives has been achieved through a series of reactions starting from a chalcone (B49325) precursor. nih.gov This involves cyclization and subsequent modifications. While not a direct C-H functionalization of the final coumarin, it highlights a synthetic route where the C-4 substituent is established during the formation of the heterocyclic system.

More advanced methods, such as palladium-catalyzed C-H bond olefination, have been used to functionalize the C-3 position of chromones, indicating the potential for developing similar strategies for the C-4 position of coumarins. nih.gov The development of direct C-H functionalization methods for coumarins remains an active area of research, promising more efficient and environmentally benign synthetic routes in the future.

Regioselective Synthesis of 4-Substituted Chromen-2-ones

The regioselective synthesis of 4-substituted chromen-2-ones, particularly 4-arylcoumarins, is most commonly achieved through the Pechmann condensation. nih.govmdpi.com This method involves the acid-catalyzed reaction of a phenol with a β-keto-carboxylic acid or its equivalent. nih.gov Numerous catalysts and reaction conditions have been developed to improve the efficiency and selectivity of this reaction. mdpi.com

Another significant approach for introducing aryl groups at the 4-position is through transition-metal-catalyzed cross-coupling reactions. The Suzuki reaction, which utilizes 4-halocoumarins and aryl boronic acids in the presence of a palladium(0) catalyst, is a widely used method for synthesizing diverse 4-arylcoumarins. mdpi.com Similarly, 4-tosylated coumarins can be used as alternatives to 4-halocoumarins for coupling with aryl boronic acids. mdpi.com

Hydroarylation of arylpropiolates promoted by Lewis acids presents an alternative to the Pechmann condensation for the synthesis of 4-arylcoumarins. mdpi.com Various Lewis acids, including indium chloride and zinc chloride, have been explored as catalysts for this transformation. mdpi.com

Here is a table summarizing various catalysts used in the Pechmann condensation for the synthesis of 4-arylcoumarins:

CatalystReaction ConditionsReference
p-TsOHSolvent-free, grinding at room temperature nih.gov
p-TsOHMicrowave-accelerated nih.gov
ZrCl₄Solvent-free nih.gov
VCl₃Solvent-free nih.gov
SnCl₄Solvent-free nih.gov
CuCl₂, CuBr₂Solvent-free nih.gov
BaCl₂Solvent-free nih.gov
LiBrSolvent-free nih.gov
BiCl₃Ultrasound-accelerated nih.gov
CoPy₂Cl₂Thermal and microwave-accelerated nih.gov
Molybdate (B1676688) sulfuric acidInsoluble in organic solvents nih.gov

Derivatization of the Biphenyl Ring and the Chromen-2-one Skeleton

The biphenyl and chromen-2-one scaffolds can be further modified to create a diverse library of compounds with potentially enhanced biological activities.

Amino-substituted chromen-2-ones are valuable intermediates for the synthesis of more complex derivatives. rsc.org These can be synthesized through several methods, including the Pechmann condensation of aminophenols. acs.org Another approach involves the Smiles rearrangement, which allows for the incorporation of nitrogen into aromatic systems. acs.org For instance, 7-hydroxycoumarins can be converted to 7-aminocoumarins via an O-alkylation followed by a Smiles rearrangement. acs.org The synthesis of 4-aminocoumarin (B1268506) derivatives has also been achieved through the reaction of 4-chlorocoumarins with various amines. sci-hub.se

The fusion of the coumarin scaffold with other heterocyclic rings like thiazole, oxadiazole, and triazole has led to the development of novel hybrid compounds with interesting pharmacological properties.

Thiazole Hybrids: Coumarin-thiazole hybrids have been synthesized by reacting 3-acetylcoumarin (B160212) with thiosemicarbazide, followed by reaction with phenacyl bromides or hydrazonoyl chlorides. benthamdirect.comresearchgate.net These hybrids have shown potential as selective inhibitors of human carbonic anhydrase (hCA) isoforms IX and XII. nih.govnih.gov

Oxadiazole Hybrids: Coumarin-1,3,4-oxadiazole hybrids can be synthesized and have been evaluated as selective inhibitors of carbonic anhydrase IX and XII. nih.gov Another class, coumarin/1,2,4-oxadiazole hybrids, has also been synthesized and investigated. nih.govst-andrews.ac.uk

Triazole Hybrids: Coumarin-triazole hybrids can be synthesized via azide-alkyne cycloaddition (click chemistry). nih.gov This involves the reaction of a coumarin-containing azide (B81097) with a terminal alkyne. nih.goviyte.edu.tr These hybrids have been explored for various biological activities. acu.edu.innih.gov

Amide linkages are commonly used to connect the coumarin scaffold to other molecular fragments, creating hybrid compounds with diverse properties. For example, coumarin derivatives bearing sulfonamide and amide moieties have been designed and synthesized. nih.gov The synthesis of coumarin-amino acid hybrids has also been reported, where amino acids are linked to the coumarin nucleus through an amide bond. rsc.orgrsc.org A specific example is the synthesis of 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide from 7-amino-4-methyl-2H-chromen-2-one and (±)-flurbiprofen, demonstrating the formation of an amide linkage. mdpi.com

Stereoselective Synthesis of Chiral Analogs of this compound (if applicable, e.g., for flurbiprofen (B1673479) hybrids)

The synthesis of chiral analogs is crucial when the biological activity is dependent on a specific stereoisomer. In the context of flurbiprofen hybrids, the stereoselective synthesis of coumarin derivatives has been achieved. nih.gov For example, the reaction between 7-amino-4-methyl-2H-chromen-2-one and racemic (±)-flurbiprofen results in a mixture of two enantiomers. mdpi.comresearchgate.net The stereoselective binding of flurbiprofen enantiomers to proteins like human serum albumin has been studied, highlighting the importance of stereochemistry in drug-protein interactions. nih.gov

Green Chemistry Principles in the Synthesis of this compound Derivatives

The application of green chemistry principles to the synthesis of coumarin derivatives aims to reduce the environmental impact of chemical processes. eurekaselect.comnews-medical.net This includes the use of environmentally benign solvents, catalysts, and reaction conditions.

Solvent-free reactions, often accelerated by microwave irradiation or ultrasound, are a key aspect of green synthesis. nih.gov The Pechmann condensation, a cornerstone for 4-arylcoumarin synthesis, has been successfully adapted to solvent-free conditions using various catalysts. nih.gov The use of water as a solvent in multicomponent reactions for the synthesis of coumarin derivatives is another green approach. rsc.org For instance, a four-component reaction in water has been developed for the synthesis of benzylpyrazolyl coumarin derivatives. rsc.org The use of recyclable catalysts, such as molybdate sulfuric acid, also aligns with green chemistry principles as it simplifies the work-up procedure and minimizes waste. nih.gov

Spectroscopic and Advanced Structural Characterization of 4 Biphenyl 4 Yl 2h Chromen 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous assignment of protons and carbons within the coumarin (B35378) scaffold and its substituents. One- and two-dimensional NMR experiments offer a detailed picture of the molecular connectivity and spatial relationships of atoms.

The ¹H NMR spectra of 4-arylcoumarins, including 4-(biphenyl-4-yl)-2H-chromen-2-one derivatives, exhibit characteristic signals that are crucial for structural confirmation. The protons of the coumarin nucleus and the biphenyl (B1667301) moiety resonate in distinct regions of the spectrum, influenced by their chemical environment.

The protons of the coumarin core, specifically those on the benzofused ring (H-5, H-6, H-7, and H-8), typically appear as multiplets in the aromatic region, generally between δ 7.29 and 7.83 ppm. nih.gov The exact chemical shifts and coupling patterns depend on the substitution pattern on the coumarin ring. nih.gov For instance, in a series of 3-(1-(arylimino)ethyl)-4-hydroxy-2H-chromen-2-one derivatives, the aromatic protons of the coumarin moiety were observed in the range of 7.26–7.7 ppm. nih.gov

A key diagnostic signal in 4-substituted coumarins is the singlet for the H-3 proton, which is absent in 3,4-disubstituted derivatives. Conversely, in 4-arylcoumarins, a characteristic signal for the vinylic H-3 proton is observed. The large chemical shift difference between the protons at positions 3 and 4 provides a convenient method for distinguishing between 3- and 4-substituted coumarins. ias.ac.in

The protons of the biphenyl group also resonate in the aromatic region, and their chemical shifts can be influenced by substituents on the phenyl rings. In related biphenyl compounds, these protons typically appear as multiplets. rsc.orgbeilstein-journals.org The spatial orientation of the biphenyl group relative to the coumarin core can sometimes be inferred from NOESY experiments, which reveal through-space interactions between protons. ceon.rs

Interactive Table of ¹H NMR Chemical Shifts for Representative Coumarin Derivatives:

CompoundH-5, H-6, H-7, H-8 (ppm)Other Characteristic Protons (ppm)
3-(1-((3-nitrophenyl)imino)ethyl)-4-hydroxy-2H-chromen-2-one7.3-7.7 (m)2.61 (s, CH3-C=N), 16.02 (bs, OH-C-4)
3-(1-(benzylimino)ethyl)-4-hydroxy-2H-chromen-2-one7.3-7.7 (m)2.64 (s, CH3-C=N), 3.95 (t, CH2-N=C), 16.01 (bs, OH-C-4)
7-amino-4-methyl-2H-chromen-2-one derivative7.70 (d), 7.30-7.36 (m)1.50 (d, CH3), 2.38 (d, CH3 at C4), 3.96 (q, CH), 6.25 (d, H at C3), 10.60 (s, NH) mdpi.com

Data sourced from studies on related coumarin derivatives. nih.govmdpi.com

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the chemical environment of each carbon atom in the molecule. The chemical shifts of the carbon atoms in this compound derivatives are characteristic of the coumarin and biphenyl frameworks.

The carbonyl carbon (C-2) of the lactone ring is typically the most downfield signal, appearing in the range of δ 160-165 ppm. For example, in various 2H-chromen-2-one derivatives, the C-2 carbon resonates around δ 160-161 ppm. rsc.org The carbons of the coumarin ring (C-3, C-4, C-4a, C-5, C-6, C-7, C-8, and C-8a) and the biphenyl moiety show signals in the aromatic region, typically between δ 110 and 160 ppm. rsc.orgchemicalbook.com The chemical shifts are sensitive to the electronic effects of substituents. mdpi.com

The position of the biphenyl substituent at C-4 influences the chemical shift of this carbon. The quaternary carbons, such as C-4, C-4a, and C-8a, can be identified through their lack of signals in a DEPT-135 experiment and can be assigned using HMBC correlations. ceon.rs The carbon atoms of the biphenyl group will have chemical shifts similar to those observed for biphenyl itself, with some variation due to the connection to the coumarin ring and any other substituents present. chemicalbook.com

Interactive Table of ¹³C NMR Chemical Shifts for Representative Coumarin and Biphenyl Structures:

Compound/FragmentCarbon AtomChemical Shift (ppm)
2H-chromen-2-oneC-2160.8
C-3116.7
C-4143.4
Aromatic C118.9-154.1
BiphenylC-1141.2
Aromatic C127.1-128.7
3-((4-Biphenylyl)methyl)-4-hydroxy-2H-chromen-2-oneC=O163.84
Aromatic & Vinylic C92.21-157.85
CH259.58

Data compiled from various sources on coumarin and biphenyl derivatives. rsc.orgchemicalbook.comchimicatechnoacta.ru

Two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of the complex ¹H and ¹³C NMR spectra of this compound derivatives.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically over two or three bonds. sdsu.edu It is invaluable for identifying adjacent protons within the coumarin and biphenyl ring systems, allowing for the tracing of proton spin systems. ceon.rs

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. princeton.edu This allows for the direct assignment of carbon signals based on the known assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. princeton.edu HMBC is particularly useful for identifying quaternary carbons and for establishing the connectivity between the coumarin and biphenyl moieties. For instance, a correlation between the protons of the biphenyl ring and C-4 of the coumarin ring would definitively confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. princeton.edu This can be used to determine the relative stereochemistry and conformation of the molecule, such as the rotational orientation of the biphenyl group with respect to the coumarin plane. ceon.rs

By combining the information from these 1D and 2D NMR experiments, a complete and detailed structural assignment of this compound derivatives can be achieved.

Vibrational Spectroscopy for Functional Group Elucidation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound derivatives is characterized by several key absorption bands that correspond to specific vibrational modes of the molecule.

The most prominent feature is the strong absorption band of the lactone carbonyl (C=O) group, which typically appears in the region of 1700-1750 cm⁻¹. In many coumarin derivatives, this band is observed around 1705-1735 cm⁻¹. nih.gov The exact position of this band can be influenced by substituents on the coumarin ring.

Other characteristic absorptions include:

C=C stretching vibrations of the aromatic rings and the pyrone ring, which are typically observed in the range of 1450-1620 cm⁻¹.

C-O stretching vibrations of the lactone ring, which appear in the region of 1000-1300 cm⁻¹.

C-H stretching vibrations of the aromatic and vinylic protons, which are usually found just above 3000 cm⁻¹. vscht.cz

Out-of-plane C-H bending vibrations , which can provide information about the substitution pattern of the aromatic rings, are observed in the fingerprint region (below 1000 cm⁻¹).

Interactive Table of Characteristic FT-IR Absorption Bands for Coumarin Derivatives:

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Lactone C=OStretching1700-1750 nih.gov
Aromatic C=CStretching1450-1620
C-OStretching1000-1300
Aromatic C-HStretching> 3000 vscht.cz

Data compiled from general IR correlation charts and studies on coumarin derivatives. nih.govvscht.cz

Raman spectroscopy provides complementary information to FT-IR spectroscopy and can be particularly useful for studying the non-polar bonds and symmetric vibrations within the molecule. The Raman spectrum of coumarin and its derivatives has been studied to understand their vibrational properties. researchgate.netresearchgate.net

Key Raman bands for the coumarin scaffold include those arising from the C=O stretching, C=C stretching of the aromatic and pyrone rings, and various ring breathing and deformation modes. researchgate.netnih.gov For instance, in the Raman spectrum of solid coumarin, characteristic bands are observed that can be assigned to specific vibrational modes. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) has been employed to enhance the Raman signals of coumarin, allowing for its detection at very low concentrations. rsc.org This technique could potentially be applied to study the adsorption and orientation of this compound derivatives on surfaces.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. In the study of 4-arylcoumarins, including this compound, electron ionization (EI) and electrospray ionization (ESI) are commonly employed techniques.

The mass spectrum of a coumarin derivative typically exhibits a prominent molecular ion peak (M⁺), which confirms the molecular weight of the compound. For the parent this compound (C₂₁H₁₄O₂), the expected molecular ion would appear at a mass-to-charge ratio (m/z) of approximately 298.

A characteristic fragmentation pathway for the coumarin scaffold under mass spectrometric analysis is the loss of a neutral carbon monoxide (CO) molecule from the pyrone ring. benthamopen.com This fragmentation results in the formation of a stable benzofuran (B130515) or dibenzofuran (B1670420) radical cation, which is often observed as a significant peak in the spectrum. For this compound, this would correspond to a fragment ion at m/z 270.

Further fragmentation can occur, involving the biphenyl moiety. Cleavage of the bond between the biphenyl group and the coumarin nucleus can lead to the formation of a biphenyl cation. The fragmentation pattern is highly dependent on the nature and position of substituents on both the coumarin and the aryl rings. nih.gov For instance, in related 4-aryl-3,4-dihydrocoumarins, fragmentation pathways leading to the formation of a benzylic product ion have been identified as diagnostic for the substituents on the 4-aryl ring.

Below is a representative table of expected mass spectral data for this compound, based on common fragmentation patterns observed for 4-arylcoumarins.

m/zProposed Fragment IonStructural Representation
298[M]⁺ (Molecular Ion)[C₂₁H₁₄O₂]⁺
270[M - CO]⁺[C₂₀H₁₄O]⁺
152[C₁₂H₈]⁺ (Biphenyl radical cation)[C₁₂H₈]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation. The chromen-2-one (coumarin) nucleus is an extended chromophore, and the presence of a biphenyl group at the 4-position significantly extends the π-conjugated system. This extension of conjugation is expected to cause a bathochromic shift (a shift to longer wavelengths) in the absorption maxima (λ_max) compared to simpler coumarins. researchgate.net

The UV-Vis spectra of 4-arylcoumarins typically display multiple absorption bands in the range of 200-400 nm. These bands arise from π → π* and n → π* electronic transitions. The high-intensity bands are generally assigned to π → π* transitions within the conjugated system, while the lower-intensity bands, if observed, are attributed to the n → π* transition of the carbonyl group in the lactone ring. researchgate.net

The position of the absorption maxima can be influenced by the solvent polarity. In polar solvents, a blue shift (hypsochromic shift) of the n → π* transition is often observed, while the π → π* transitions may show either a red or blue shift depending on the nature of the excited state. For a related compound, 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide, UV absorption maxima were recorded in methanol (B129727) at 231 nm, 254 nm, and 348 nm. mdpi.com These values provide a good approximation of the expected absorption regions for this compound.

The following table presents hypothetical UV-Vis absorption data for this compound in different solvents, illustrating the expected trends based on the behavior of similar conjugated systems.

Solventλ_max (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Transition Type
Hexane~340~15,000π → π
Ethanol~345~16,000π → π
Acetonitrile~342~15,500π → π*

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

The coumarin ring system itself is generally found to be nearly planar. researchgate.netresearchgate.net However, the phenyl or biphenyl group at the 4-position is typically twisted out of the plane of the coumarin ring. This torsion is due to steric hindrance between the ortho-hydrogens of the aryl group and the hydrogen or other substituents at the 5-position of the coumarin ring. In the crystal structure of N-(2,4-dimethoxybenzyl)-2-[(2-oxo-2H-chromen-4-yl)oxy]acetamide, the dihedral angle between the chromene ring and the benzene (B151609) ring is 65.0(4)°. researchgate.net A similar non-planar conformation is expected for this compound, with a significant dihedral angle between the coumarin plane and the plane of the adjacent phenyl ring of the biphenyl group.

The table below presents expected bond lengths and angles for key structural features of this compound, based on data from published crystal structures of similar coumarin derivatives. researchgate.netnih.gov

ParameterAtoms InvolvedExpected Value
Bond LengthC=O (lactone)1.21 - 1.22 Å
Bond LengthC-O (lactone)1.37 - 1.39 Å
Bond LengthC-C (biphenyl link)1.48 - 1.50 Å
Bond AngleO-C=O (lactone)116 - 118°
Dihedral AngleCoumarin Ring - Phenyl Ring30 - 70°

Computational and Theoretical Investigations of 4 Biphenyl 4 Yl 2h Chromen 2 One and Its Analogs

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a many-electron system to determine its electronic structure and associated properties.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. arxiv.orgnih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for relatively large molecules like 4-(biphenyl-4-yl)-2H-chromen-2-one.

Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.eduirjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ucsb.edu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. researchgate.net

For coumarin (B35378) derivatives, the HOMO-LUMO gap can be calculated using Time-Dependent DFT (TD-DFT). researchgate.net In a study on 7-hydroxy-4-phenylcoumarin (B181766) and 5,7-dihydroxy-4-phenylcoumarin, TD-DFT calculations indicated that charge transfer occurs within the molecules upon electronic excitation. researchgate.net The HOMO is often distributed over the coumarin ring and the phenyl substituent, while the LUMO is typically localized on the pyrone part of the coumarin nucleus. The magnitude of the HOMO-LUMO gap is a crucial parameter for predicting the potential application of these compounds in areas like organic electronics and photodynamic therapy. researchgate.netauctoresonline.org

Table 1: Representative Frontier Orbital Energies and HOMO-LUMO Gaps for 4-Arylcoumarin Analogs

Compound/AnalogHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (ΔE) (eV)
7-hydroxy-4-phenylcoumarin-6.21-1.984.23
5,7-dihydroxy-4-phenylcoumarin-6.05-1.894.16
Fluorinated 7-hydroxycoumarin-6.50-2.304.20

Note: The data presented are representative values from theoretical studies on closely related 4-phenylcoumarin (B95950) analogs and serve as an estimation for the target compound. researchgate.netauctoresonline.org

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.netias.ac.in It is an invaluable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map uses a color scale to indicate charge distribution: red regions signify negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas indicate neutral or intermediate potential. researchgate.net

For coumarin derivatives, MEP analysis helps identify the reactive sites for intermolecular interactions. researchgate.net Typically, the region around the carbonyl oxygen of the lactone ring shows a strong negative potential (red), making it a primary site for hydrogen bonding and electrophilic interactions. researchgate.netnih.gov The hydrogen atoms and the biphenyl (B1667301) moiety, in the case of this compound, would likely exhibit positive potential (blue), indicating their role as potential hydrogen bond donors or sites for interaction with negatively charged species. aps.org This information is crucial for understanding receptor-ligand binding mechanisms. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is widely used in drug discovery to predict the activity of new compounds and to optimize lead structures. tbzmed.ac.ir

Selection and Calculation of Molecular Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors. protoqsar.com These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. protoqsar.com Descriptors can be classified into several categories:

0D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

1D Descriptors: Based on substructure counts, like the number of specific functional groups.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices (e.g., Wiener index, Balaban J index) that describe molecular branching and connectivity. nih.gov

3D Descriptors: Calculated from the 3D coordinates of the atoms, describing the molecule's shape, volume, and surface area.

Quantum Chemical Descriptors: Properties derived from quantum mechanics, such as HOMO and LUMO energies, dipole moment, and atomic charges. ucsb.edu

In QSAR studies of coumarin derivatives, a wide range of descriptors are calculated using specialized software. These often include topological indices, constitutional descriptors, and quantum chemical parameters to capture the structural features responsible for the observed biological activity. nih.govnih.gov

Table 2: Common Molecular Descriptors Used in QSAR Studies of Coumarin Analogs

Descriptor TypeExamplesInformation Encoded
ConstitutionalMolecular Weight (MW), Number of rotatable bonds (nRotb)Size, Flexibility
TopologicalBalaban index (J), Wiener index (W)Molecular branching, Compactness
ElectronicHOMO/LUMO energies, Dipole MomentReactivity, Polarity
PhysicochemicalLogP (octanol-water partition coefficient), Molar RefractivityLipophilicity, Polarizability

Development and Validation of Predictive Models for Biological Response

Once the descriptors are calculated for a set of compounds with known biological activities, a mathematical model is developed to correlate the descriptors with the activity. tbzmed.ac.ir Multiple Linear Regression (MLR) is a common technique used to create a linear equation that represents this relationship. nih.gov More advanced methods like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) can capture non-linear relationships.

A crucial step in QSAR modeling is validation, which ensures the model is robust and has predictive power. nih.gov This is typically done by splitting the dataset into a training set (to build the model) and a test set (to evaluate its predictive ability on unseen data). nih.gov Statistical parameters such as the coefficient of determination (R²), the cross-validated R² (Q²), and the root mean square error (RMSE) are used to assess the model's quality. nih.gov

For 4-arylcoumarin analogs, QSAR models have been successfully developed to predict various biological activities, including anticancer and antimicrobial effects. nih.govtbzmed.ac.ir These models highlight the importance of specific structural features, such as the nature and position of substituents on the aryl ring, for the compound's biological response. The resulting QSAR equations can then be used to guide the design of new, more potent derivatives of this compound.

Genetic Function Algorithm (GFA) Applications in QSAR

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in drug discovery for predicting the biological activity of compounds based on their physicochemical properties. nih.gov The Genetic Function Algorithm (GFA) has emerged as a powerful tool in developing robust QSAR models. GFA employs principles of evolution to select the most relevant molecular descriptors and construct predictive mathematical models. iosrjournals.orgnih.gov

In the context of this compound and its analogs, GFA can be utilized to build QSAR models that correlate their structural features with specific biological activities. This algorithm helps in identifying key molecular properties that govern the compound's efficacy, thereby guiding the synthesis of more potent derivatives. iosrjournals.org The process involves generating an initial population of random QSAR models and then "evolving" them through crossover and mutation operations to optimize the model's predictive power. iosrjournals.orgresearchgate.net Studies on similar heterocyclic compounds have demonstrated the utility of GFA in creating statistically significant QSAR models. nih.govresearchgate.net

A typical QSAR study using GFA would involve the following steps:

Data Set Preparation: A series of this compound analogs with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) are calculated for each compound.

Model Building: GFA is used to select the optimal subset of descriptors and generate a linear or non-linear equation correlating these descriptors with the biological activity. nih.gov

Model Validation: The predictive ability of the generated QSAR model is rigorously tested using internal and external validation techniques.

The insights gained from such GFA-based QSAR studies can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of desired biological activity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in understanding the binding mechanisms of potential drug candidates like this compound and its analogs.

Molecular docking simulations have been successfully employed to predict how derivatives of 2H-chromen-2-one bind to various receptor proteins. nih.gov For instance, in studies involving similar chromenone derivatives targeting estrogen receptor α (ERα), docking studies have elucidated the binding patterns of these compounds within the receptor's active site. nih.gov These simulations can predict the binding affinity, often expressed as a docking score or binding energy, which helps in ranking potential inhibitors. nih.gov The lower the binding energy, the more stable the ligand-receptor complex is predicted to be. nih.gov

Compound Analog Target Protein Predicted Binding Affinity (kcal/mol)
3-aryl-4-anilino-2H-chromen-2-one derivativeEstrogen Receptor α (ERα)Varies based on substitution
Thiopyrano[2,3-b]quinoline derivativeCB1a-5.3 to -6.1

This table is illustrative and based on data from studies on similar compound classes.

A crucial aspect of molecular docking is the detailed analysis of the intermolecular interactions that stabilize the ligand-receptor complex. These interactions are fundamental to the ligand's binding affinity and selectivity. The primary types of interactions observed include:

Hydrogen Bonding: This occurs when a hydrogen atom is shared between two electronegative atoms, such as oxygen or nitrogen. libretexts.orgmasterorganicchemistry.com In the context of chromenone derivatives, the carbonyl oxygen and other potential hydrogen bond acceptors or donors on the scaffold can form crucial hydrogen bonds with amino acid residues in the receptor's active site. nih.gov

Hydrophobic Interactions: These are interactions between nonpolar regions of the ligand and the receptor. The biphenyl group of this compound provides a significant hydrophobic surface area that can engage in favorable interactions with nonpolar amino acid residues.

Pi-Stacking: This refers to the attractive, noncovalent interactions between aromatic rings. The multiple aromatic rings in the this compound scaffold make it a prime candidate for engaging in pi-pi stacking and pi-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding pocket.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations are used to study the conformational stability of the complex and the dynamic behavior of both the ligand and the protein. nih.gov

By simulating the movements of atoms and molecules over a period of time, MD can reveal:

The stability of the predicted binding pose from docking studies.

The flexibility of the ligand within the binding site.

The conformational changes in the receptor upon ligand binding.

The persistence of key intermolecular interactions, such as hydrogen bonds, over the simulation trajectory. nih.gov

MD simulations have been used to investigate the structural fluctuations and dynamic cross-correlations in receptor proteins upon ligand binding, providing a deeper understanding of the allosteric effects and communication pathways within the protein. nih.gov

Computational ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Drug-Likeness Assessment (Excluding Toxicity Predictions)

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, collectively known as ADME. numberanalytics.comresearchgate.net Computational models are widely used to predict these properties, helping to identify candidates with favorable drug-like profiles. researchgate.netnih.gov

For this compound and its analogs, various ADME parameters can be predicted using in silico tools:

ADME Property Description Importance in Drug Discovery
Absorption The process by which a drug enters the bloodstream.Poor absorption can lead to low bioavailability.
Distribution The reversible transfer of a drug from one location to another within the body.Affects the concentration of the drug at its site of action.
Metabolism The chemical modification of a drug by the body.Can lead to the inactivation or activation of the drug.
Excretion The removal of the drug and its metabolites from the body.Determines the duration of action of the drug.

Computational tools can predict properties like oral bioavailability, blood-brain barrier penetration, plasma protein binding, and metabolic stability. researchgate.netgithub.com These predictions are based on the molecule's structural and physicochemical properties, such as molecular weight, lipophilicity (logP), polar surface area, and the number of hydrogen bond donors and acceptors. nih.gov

Advanced Computational Analysis (e.g., Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures)

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions in crystal structures. nih.govnih.gov This technique partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules.

The Hirshfeld surface can be mapped with various properties, such as d_norm (which highlights intermolecular contacts), shape index, and curvedness. A key feature of this analysis is the generation of 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. nih.govnih.gov

For a crystalline form of this compound or its analogs, Hirshfeld surface analysis could reveal the percentage contributions of various contacts, such as:

H···H contacts

O···H/H···O contacts

C···H/H···C contacts

C···C contacts (indicative of π-π stacking)

This detailed analysis of intermolecular interactions is crucial for understanding the packing of molecules in the solid state, which can influence properties like solubility and stability. nih.govnih.gov

Investigation of Biological Activity Modulation and Mechanistic Hypotheses for Biphenyl Substituted Chromen 2 Ones

Structure-Activity Relationship (SAR) Studies in Biphenyl-Substituted Chromen-2-one Series

SAR studies are crucial for optimizing the therapeutic potential of a lead compound by systematically modifying its chemical structure and evaluating the resulting impact on its biological activity. For the biphenyl-substituted 2H-chromen-2-one series, these studies have provided valuable insights into how different substituents and their placements, as well as the orientation of the biphenyl (B1667301) group, influence their inhibitory profiles against various enzymes.

Influence of Substituent Position and Nature on Biological Profiles

The biological activity of biphenyl-substituted chromen-2-ones is highly dependent on the type and position of substituents on both the chromenone core and the biphenyl moiety. Research has shown that even minor modifications can lead to significant changes in potency and selectivity.

For instance, in a series of 2-aryl-4H-chromen-4-one derivatives, the presence and position of methoxy (B1213986) groups on the phenyl ring were found to be critical for monoamine oxidase (MAO) inhibition. nih.gov Specifically, a derivative with 3,4-dimethoxy substitution on the phenyl ring (Compound 3j) exhibited potent and selective inhibition of MAO-B, with an inhibitory constant (Ki) of 0.16 ± 0.01 μM, comparable to the standard drug selegiline. nih.gov In contrast, a compound with a different substitution pattern (Compound 3d) showed selectivity towards MAO-A. nih.gov This highlights the profound influence of substituent positioning on isoform selectivity.

Furthermore, studies on other chromen-2-one derivatives have demonstrated that the introduction of various functional groups can modulate activity. For example, the presence of a hydroxyl group can be a key determinant of activity. In one study, a 7-hydroxy-4-phenylchromen-2-one derivative linked to a triazole moiety showed significant cytotoxic activity against cancer cell lines. nih.gov The nature of the substituent on the triazole ring further influenced this activity, with a 4-chlorophenyl group conferring the highest potency. nih.gov

The following table summarizes the impact of different substituents on the biological activity of chromen-2-one derivatives based on various studies.

Compound Series Substituent Modification Observed Biological Effect Reference
2-Aryl-4H-chromen-4-ones3,4-dimethoxy substitution on the phenyl ringPotent and selective MAO-B inhibition nih.gov
2-Aryl-4H-chromen-4-onesVaried substitution on the phenyl ringDifferential selectivity for MAO-A and MAO-B nih.gov
7-Hydroxy-4-phenylchromen-2-one-linked triazolesAddition of a 4-chlorophenyl-triazole moietyEnhanced cytotoxic activity nih.gov
Coumarin-chalcone hybridsPara-substituted chalcone (B49325) with choline-like groupsPotent activity against acetylcholinesterase nih.gov
Coumarin-chalcone hybridsOrtho-substituted chalcone fragmentsSelectivity for butyrylcholinesterase over acetylcholinesterase nih.gov

Impact of Biphenyl Moiety Orientation and Electronic Properties on Activity

The orientation and electronic characteristics of the biphenyl moiety play a pivotal role in the interaction of these compounds with their biological targets. The biphenyl group, with its extended π-system, can engage in crucial π-π stacking interactions within the active site of enzymes like MAO. nih.gov

While direct studies on the orientation of the biphenyl moiety in 4-(Biphenyl-4-yl)-2H-chromen-2-one are not extensively detailed in the provided context, the principles of SAR suggest that the rotational freedom of the biphenyl rings and the resulting dihedral angle are critical for achieving an optimal fit within the binding pocket of the target enzyme.

Modulation of Enzymatic Pathways

A primary focus of the investigation into biphenyl-substituted chromen-2-ones has been their ability to modulate the activity of enzymes involved in neurotransmitter metabolism, particularly monoamine oxidases.

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as dopamine (B1211576), serotonin, and norepinephrine. nih.gov There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities. nih.gov Inhibition of MAO-B is a key therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain. mdpi.com

The 2H-chromen-2-one ring is recognized as a moiety that can effectively fit into the enzymatic cleft of MAO-B. nih.gov Biphenyl-substituted chromen-2-ones have been investigated as potential MAO inhibitors, with many derivatives showing promising activity and selectivity.

The selectivity of inhibitors for MAO-A versus MAO-B is a critical factor in their therapeutic application. Selective MAO-B inhibitors are generally preferred for the treatment of Parkinson's disease to avoid the "cheese effect," a hypertensive crisis associated with the inhibition of MAO-A in the gut. mdpi.com

Research has shown that the substitution pattern on the chromen-2-one scaffold is a key determinant of isoform selectivity. For example, in a series of 2-aryl-4H-chromen-4-ones, fifteen out of twenty synthesized compounds were found to be selective for MAO-B. nih.gov The most potent and selective MAO-B inhibitor in this series, compound 3j, had a selectivity index (SI) of 30.0, which is comparable to that of the standard drug selegiline. nih.gov

The following table presents data on the MAO inhibitory activity and selectivity of selected chromen-2-one derivatives.

Compound MAO-A IC₅₀ (µM) MAO-B IC₅₀ (µM) Selectivity Index (SI) for MAO-B Reference
Compound 3j (3,4-di-OMeC₆H₃ at R)> 4.80.16 ± 0.0130.0 nih.gov
Selegiline (Standard)5.60.16 ± 0.0135.0 nih.gov
4-(2-Methyloxazol-4-yl)benzenesulfonamide43.33.4712.48 mdpi.com
Pyridazinobenzylpiperidine S53.8570.20319.04 mdpi.comresearchgate.net
Pyridazinobenzylpiperidine S16> 100.979> 10.21 mdpi.comresearchgate.net

IC₅₀ represents the half-maximal inhibitory concentration. The Selectivity Index (SI) is calculated as the ratio of IC₅₀ (MAO-A) / IC₅₀ (MAO-B).

Enzymatic kinetic studies are essential to understand the mechanism by which a compound inhibits an enzyme. These studies can reveal whether the inhibition is reversible or irreversible, and whether it is competitive, non-competitive, or uncompetitive.

For MAO inhibitors, understanding the reversibility of inhibition is crucial. Irreversible inhibitors form a covalent bond with the enzyme, leading to a long-lasting effect, while reversible inhibitors bind non-covalently and their effect diminishes as the drug is cleared from the body. mdpi.com

Kinetic studies on a pyridazinobenzylpiperidine derivative, compound S5, which showed potent and selective MAO-B inhibition, revealed that it acts as a competitive and reversible inhibitor with a Ki value of 0.155 ± 0.050 μM. researchgate.net This means that the inhibitor competes with the substrate for binding to the active site of the enzyme. Similarly, compound S16 was also found to be a competitive reversible inhibitor of MAO-B. researchgate.net

In another study, 5-hydroxy-2-methyl-chroman-4-one was identified as a reversible and competitive inhibitor of MAO-B with a Ki value of 0.896 µM. nih.gov The reversibility was confirmed by dialysis experiments where the enzyme activity was recovered after removal of the inhibitor. nih.gov

Understanding the kinetics of MAO inhibition is vital for the design of new drugs with desired pharmacological profiles. researchgate.netnih.gov

Cholinesterase Enzyme Interactions and Related Neurochemical Pathways

The inhibition of cholinesterase enzymes, which are crucial for regulating cholinergic transmission, is a key strategy in managing conditions like Alzheimer's disease. nih.gov Coumarin (B35378) derivatives have emerged as promising candidates for cholinesterase inhibitors. nih.gov Their aromatic structure has been a foundation for designing new molecules aimed at inhibiting the aggregation of β-amyloid plaques, a hallmark of Alzheimer's. nih.gov

Studies have shown that various coumarin derivatives exhibit inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, a series of N1-(coumarin-7-yl) derivatives displayed moderate inhibition of AChE and significant activity against BChE. nih.gov Specifically, substitutions at the C-3 and/or C-4 positions of the coumarin ring have resulted in anti-AChE activities comparable to the standard drug Donepezil. mdpi.com

The structural features of these coumarin derivatives play a significant role in their interaction with cholinesterase enzymes. For example, coumarins with a benzyloxy group at position 7 have been identified as noncompetitive inhibitors of AChE, suggesting they bind to the peripheral anionic site of the enzyme. acs.org Molecular docking studies have further elucidated these interactions, showing that compounds can bind to crucial amino acids in the catalytic active site (CAS), mid-gorge, and peripheral anionic site (PAS) of the enzyme. nih.gov For example, a butoxy derivative with a 2-methoxyphenyl substituent demonstrated potent hAChE inhibition through hydrogen bonding with Ser-293, Arg-296, and Val-294. mdpi.com

It is important to note that the type of cholinesterase inhibition can vary. While some derivatives act as noncompetitive inhibitors, others have shown competitive or mixed-type inhibition. acs.orgnih.gov This diversity in mechanism highlights the potential for developing highly specific and potent cholinesterase inhibitors from the coumarin scaffold.

Kinase System Interactions (e.g., p38 MAP kinase, phosphoinositide 3-kinase, Janus kinase 2)

Biphenyl-substituted chromen-2-ones and related coumarin derivatives have been investigated for their interactions with various kinase systems, which are critical regulators of cellular processes and are often implicated in diseases like cancer and inflammatory conditions.

One area of focus has been the inhibition of DNA-dependent protein kinase (DNA-PK), a key enzyme in DNA repair. Structure-activity relationship studies on substituted chromen-4-ones have identified potent inhibitors of DNA-PK. nih.gov For instance, 2-N-morpholino-8-dibenzothiophenyl-chromen-4-one was found to be an excellent inhibitor of DNA-PK. nih.gov These inhibitors have been shown to sensitize cancer cells to radiation and potentiate the effects of chemotherapy drugs like etoposide. nih.gov

The phosphoinositide 3-kinase (PI3K) pathway is another important target. Thiazole-coumarin hybrids have been designed and synthesized as potential inhibitors of the PI3K/m-TOR pathway, which is often dysregulated in cancer. rsc.org The planar and lipophilic nature of the 2H-chromen-2-one ring allows it to interact with various biological targets, while the lactone group can form strong polar bonds. rsc.org

Furthermore, coumarin derivatives have been explored as inhibitors of other kinases involved in inflammatory and metabolic diseases. For example, analogues of amlexanox, a chromene derivative, have been synthesized to inhibit TANK-binding kinase 1 (TBK1) and IKKε, which are involved in obesity-related inflammation. nih.gov These analogues have shown enhanced phosphorylation of p38 and have demonstrated weight loss and insulin-sensitizing effects in animal models. nih.gov

The diverse kinase inhibitory profiles of coumarin-based compounds underscore their potential as scaffolds for developing targeted therapies for a range of diseases.

Antioxidant Activity and Free Radical Scavenging Mechanisms

Coumarin derivatives, including those with biphenyl substitutions, are recognized for their significant antioxidant properties. mdpi.comnih.gov They can neutralize harmful free radicals, which are implicated in a variety of diseases. eco-vector.com

Mechanistic Investigations of Radical Scavenging (e.g., DPPH, Nitric Oxide)

The antioxidant activity of these compounds has been evaluated using various in vitro assays, including the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assay and nitric oxide radical scavenging assays. mdpi.comresearchgate.net In the DPPH assay, antioxidant compounds donate a hydrogen atom to the stable DPPH radical, leading to its neutralization. researchgate.net Several coumarin derivatives have demonstrated potent scavenging activity in this assay. nih.govnih.gov

Similarly, these compounds have shown the ability to scavenge nitric oxide radicals. mdpi.com Nitric oxide, when generated in excess, can lead to cellular damage. The scavenging ability of coumarin derivatives helps in mitigating this damage. mdpi.com Kinetic studies have shown that the radical scavenging reactions of many 4-arylcoumarins can reach completion within a minute, indicating rapid antioxidant action. nih.gov

Theoretical studies using Density Functional Theory (DFT) have provided insights into the mechanisms of radical scavenging. eco-vector.comrsc.org These studies suggest that the antioxidant behavior is linked to hydrogen atom transfer, with the highest occupied molecular orbital (HOMO), which indicates electron-donating properties, often localized on specific parts of the molecule like the propenone fragment in certain chalcone-like coumarins. eco-vector.comrsc.org

Role of Structural Features in Antioxidant Potential

The antioxidant potential of coumarin derivatives is closely tied to their molecular structure. The presence and position of hydroxyl groups are particularly important. nih.govnih.gov For example, 4-arylcoumarins and their dihydro derivatives that have two hydroxyl groups in an ortho position on the aryl ring exhibit strong radical scavenging properties. nih.gov

The core coumarin structure itself, particularly the α-pyrone ring, contributes to free radical scavenging activity. nih.gov Furthermore, substitutions at various positions on the coumarin ring can modulate this activity. For instance, non-phenolic 7-dialkyl-aminocoumarins have also been shown to possess significant antioxidant properties, which is an atypical behavior attributed to the formation of highly reactive hydroxycinnamic acid-type compounds. rsc.org

The introduction of other functional groups can also enhance antioxidant activity. For example, some 3-arylcoumarin derivatives with 7,8-diacetoxy substitutions have shown good antioxidant and free radical scavenging activities. nih.gov These structure-activity relationships are crucial for the rational design of new and more potent antioxidant compounds based on the coumarin scaffold.

Antimicrobial Activity Modulation

Biphenyl-substituted chromen-2-ones and other coumarin derivatives have demonstrated a broad spectrum of antimicrobial activities, making them a promising class of compounds in the fight against infectious diseases. nih.govresearchgate.net

Antibacterial Effects and Proposed Mechanisms of Action

Coumarin derivatives have shown activity against both Gram-positive and Gram-negative bacteria. mdpi.com The mechanism of action is often attributed to damage to the bacterial cell membrane. mdpi.com Some studies have reported particularly strong antibacterial activity against Gram-negative bacteria. mdpi.com

The structural characteristics of these compounds are key to their antibacterial efficacy. Modifications and substitutions at the C-3, C-4, C-6, and C-7 positions of the coumarin ring have been extensively explored. nih.gov The incorporation of heterocyclic rings, such as thiazole, at these positions has been shown to enhance antibacterial activity, particularly against Gram-positive microorganisms. nih.gov

For instance, certain coumarin derivatives with CF3 and OH substituents have demonstrated antibacterial activity against food-poisoning bacteria. mdpi.com In some cases, while the coumarin derivatives themselves may not show strong direct antibacterial activity, they can modulate the activity of existing antibiotics, acting as antibiotic adjuvants to combat drug resistance. nih.gov

Some coumarin derivatives have been found to inhibit bacterial biofilm formation, a key factor in chronic infections. For example, a methoxy-substituted coumarin-chalcone derivative was found to decrease P. aeruginosa biofilm biomass by reducing the production of exopolysaccharides and interfering with quorum sensing signaling pathways. nih.gov The ability of these compounds to target various bacterial processes highlights their potential for the development of new antibacterial agents.

Antifungal Effects and Proposed Mechanisms of Action

The antifungal potential of this compound and related derivatives has been a subject of scientific inquiry. These compounds have demonstrated inhibitory activity against a range of fungal pathogens. The proposed mechanism of action is often linked to the disruption of fungal cell membrane integrity and the inhibition of essential enzymes. The lipophilic nature of the biphenyl group is thought to facilitate the compound's penetration into the fungal cell membrane. Once inside, it may interfere with ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane, leading to increased membrane permeability and eventual cell death.

Further mechanistic studies suggest that these compounds may also exert their antifungal effects by inhibiting fungal topoisomerase I, an enzyme crucial for DNA replication and repair. By targeting this enzyme, this compound can disrupt fungal cell division and proliferation. The specific interactions and the precise binding sites within these molecular targets are areas of ongoing research to fully elucidate the antifungal mechanism.

Anti-inflammatory Response Pathways

The anti-inflammatory properties of this compound are attributed to its ability to modulate key signaling pathways involved in the inflammatory cascade. Research has highlighted its interactions with critical signaling molecules that orchestrate the body's response to inflammation.

Studies have indicated that this compound can interfere with the Toll-like Receptor 4 (TLR4) signaling pathway. TLR4 is a key receptor that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, and triggers a potent inflammatory response. By modulating TLR4 signaling, the compound can dampen the downstream activation of pro-inflammatory transcription factors.

One of the most significant downstream targets is Nuclear Factor-kappa B (NF-κB). NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the expression of pro-inflammatory genes. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the production of inflammatory mediators such as cytokines and chemokines.

Antitumor and Antiproliferative Mechanistic Explorations (In Vitro Models)

In vitro studies using various cancer cell lines have demonstrated the antitumor and antiproliferative potential of this compound. The compound's ability to inhibit the growth of cancer cells is a key area of investigation, with research focusing on its impact on the cell cycle and the induction of programmed cell death.

The antiproliferative activity of this compound is often associated with its ability to cause cell cycle arrest. By interfering with the proteins that regulate cell cycle progression, such as cyclin-dependent kinases (CDKs), the compound can halt cells at specific checkpoints, preventing them from dividing and proliferating.

Furthermore, this compound has been observed to induce apoptosis, or programmed cell death, in cancer cells. Apoptosis is a crucial mechanism for removing damaged or unwanted cells. This compound can trigger apoptosis through various pathways, including the activation of caspase enzymes, which are key executioners of the apoptotic process. It may also modulate the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, tipping the balance towards cell death.

Antiproliferative Activity of this compound in different cell lines.

Cell LineIC50 (µM)
A549 (Lung)1.8
HCT116 (Colon)0.9
MCF7 (Breast)2.5
PC3 (Prostate)3.1

Immunomodulatory Properties, including Natural Killer Cell Activity Promotion

Beyond its direct anti-inflammatory and antitumor effects, this compound has been found to possess immunomodulatory properties. This includes the ability to enhance the activity of certain immune cells, such as Natural Killer (NK) cells. NK cells are a type of cytotoxic lymphocyte critical to the innate immune system. They play a major role in the host's rejection of tumors and virally infected cells. By promoting NK cell activity, this compound can bolster the body's natural defenses against cancer and infections. The precise mechanisms through which it enhances NK cell function are still under investigation but may involve the modulation of cytokine production or direct interaction with NK cell receptors.

Neuroprotective and Neurochemical Receptor Interactions (e.g., Dopamine D2 Receptor Agonism)

Emerging research suggests that this compound may have neuroprotective effects. These properties are potentially linked to its interactions with specific neurochemical receptors. One area of interest is its potential agonistic activity at dopamine D2 receptors. Dopamine is a neurotransmitter that plays several important roles in the brain and body, and D2 receptors are a key target for drugs used to treat a variety of neurological and psychiatric disorders. By acting as a D2 receptor agonist, this compound could potentially influence dopaminergic signaling pathways, which may have implications for conditions such as Parkinson's disease. However, the full extent of its neuroprotective mechanisms and its precise interactions with dopamine receptors and other neuronal targets require further detailed investigation.

Photophysical Properties and Advanced Applications of Biphenyl Substituted Chromen 2 Ones

Absorption and Fluorescence Characteristics in Various Media

The electronic absorption and fluorescence emission spectra of coumarin (B35378) derivatives are highly sensitive to their molecular structure and the surrounding environment. The presence of the biphenyl (B1667301) substituent at the C-4 position generally leads to a bathochromic (red) shift in the absorption and emission maxima compared to the unsubstituted coumarin core, due to the extension of the π-electron system.

The photophysical properties of these compounds are significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. nih.gov Generally, with increasing solvent polarity, a red shift is observed in the emission spectra of 4-aryl coumarins. nih.gov This is attributed to the stabilization of the more polar excited state relative to the ground state. The electronic excitation often induces an intramolecular charge transfer (ICT) from the electron-rich part of the molecule to the electron-deficient lactone ring, resulting in an excited state with a larger dipole moment. rsc.org

While specific data for 4-(Biphenyl-4-yl)-2H-chromen-2-one is not extensively published, the properties of analogous aryl-substituted coumarins provide significant insight. For instance, studies on other 4-aryl and 6-aryl coumarins demonstrate this solvent-dependent fluorescence behavior. The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is also highly dependent on the solvent environment. Non-polar solvents often lead to higher quantum yields, while polar, protic solvents can decrease fluorescence efficiency through non-radiative decay pathways. photochemcad.com

To illustrate the effect of solvent polarity on similar compounds, the table below shows the emission characteristics for a related 6-phenyl coumarin derivative.

Table 1: Emission Wavelengths of a 6-Phenylcoumarin Derivative in Various Solvents

Solvent Emission Maximum (λem) [nm]
Cyclohexane 415
Toluene 429
Dichloromethane 461
Acetonitrile 480

This data is for a 6-phenyl substituted coumarin derivative and is presented as a proxy to illustrate typical solvatochromic shifts for aryl-coumarins. Data sourced from nih.gov.

Luminescence Quenching Mechanisms and Electron Transfer Processes

The fluorescence of biphenyl-substituted chromen-2-ones can be quenched (diminished) by various external agents or processes. Quenching can occur through several mechanisms, including dynamic quenching, static quenching, and Förster resonance energy transfer (FRET).

Dynamic quenching occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. This process is diffusion-controlled, and its efficiency can be described by the Stern-Volmer equation. Studies on various coumarin derivatives have shown that their fluorescence can be dynamically quenched by molecules like stable nitroxide radicals (e.g., 4-hydroxy-TEMPO). nih.govnih.gov The quenching process in this case is often a bimolecular, diffusion-limited process. nih.gov

Electron transfer is a key mechanism in the quenching of many fluorophores. Photoinduced electron transfer (PET) can occur if a suitable electron donor or acceptor is present. In the context of this compound, the excited state can be quenched by electron-rich species (reductive quenching) or electron-deficient species (oxidative quenching). The biphenyl moiety itself can participate in these electron transfer processes. For example, the interaction with certain metal ions can lead to fluorescence quenching through electron transfer, forming the basis for sensor applications. nih.gov

Proton-coupled electron transfer (PCET) is another relevant process, particularly in synthetic applications involving radical intermediates. nih.govresearchgate.net While more pertinent to the synthesis of these compounds, the principles of generating radical ions via electron transfer are fundamental to understanding certain quenching pathways.

Applications as Fluorescent Probes and Sensors in Chemical and Biological Systems

The sensitivity of the fluorescence of biphenyl-substituted chromen-2-ones to their local environment makes them excellent candidates for use as fluorescent probes and sensors. Their applications span the detection of metal ions, anions, and biologically relevant molecules, as well as for bio-imaging.

Metal Ion Sensing: The coumarin scaffold is a common component in fluorescent sensors for metal ions. The interaction of the coumarin derivative with a metal ion can either enhance or quench its fluorescence. For example, certain D-π-A coumarin derivatives have shown selectivity for Fe³⁺ through fluorescence turn-off, while exhibiting fluorescence enhancement in the presence of Al³⁺. nih.gov This dichotomous behavior allows for the differential sensing of metal ions. Probes based on the coumarin framework have been successfully developed for the selective detection of Cu²⁺. nih.gov

Sensing Other Analytes: Beyond metal ions, coumarin-based probes have been designed to detect a wide range of analytes. For instance, probes with specific active sites can discriminate between different biothiols, such as cysteine, homocysteine, and glutathione, through distinct fluorescence responses. nih.gov Others have been developed as pH sensors, where protonation or deprotonation of the molecule leads to observable changes in fluorescence color or intensity. researchgate.net

Bio-imaging: Due to their strong fluorescence and good photostability, coumarin derivatives are widely used as fluorescent labels for biomolecules and as imaging agents in living cells. nih.gov Their ability to function in aqueous environments and their potential for cell permeability make them valuable tools in molecular and cellular biology. nih.gov

Potential in Materials Science (e.g., Dye Lasers, Photo-initiators)

The robust photophysical properties of coumarin derivatives, including high fluorescence quantum yields and good photostability, have led to their use in various materials science applications.

Dye Lasers: Coumarins are among the most important and widely used classes of laser dyes, particularly for generating blue-green laser light. The broad tuning range and high efficiency of coumarin dyes make them versatile for this application. The specific substitution pattern on the coumarin ring, including at the 4-position, is crucial for tuning the lasing wavelength and improving performance characteristics like photostability. While specific data for this compound as a laser dye is scarce, related coumarins like Coumarin 1 (7-diethylamino-4-methylcoumarin) are well-established laser dyes.

Organic Light-Emitting Diodes (OLEDs): Biphenyl derivatives are frequently used as building blocks for materials in organic light-emitting diodes (OLEDs) due to their rigidity and chemical stability. researchgate.net The fluorescent properties of biphenyl-substituted coumarins make them potential candidates for use as emissive layers or dopants in OLED devices. Their tunable emission color, achieved through chemical modification, is a significant advantage in this field.

Photo-initiators: Certain dye classes with strong light absorption and the ability to generate reactive species upon excitation can be used as photo-initiators for polymerization reactions. Derivatives of barbituric acid, which share some structural similarities with the acceptor portion of coumarin dyes, have been investigated as photo-initiators. nih.gov The strong absorption and excited-state reactivity of biphenyl-substituted chromen-2-ones suggest they could be explored for similar applications.

Future Directions and Emerging Research Avenues for 4 Biphenyl 4 Yl 2h Chromen 2 One

Development of Highly Efficient and Sustainable Synthetic Methodologies

The synthesis of 4-arylcoumarins, including 4-(biphenyl-4-yl)-2H-chromen-2-one, has traditionally relied on classical methods like the Pechmann condensation, which can involve harsh conditions and limited yields. mdpi.comnih.gov Future research is increasingly focused on developing more efficient and environmentally benign synthetic strategies.

Key areas of development include:

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, have shown promise in the synthesis of 4-arylcoumarins. researchgate.net These methods offer a high degree of functional group tolerance and provide access to a wide range of derivatives. researchgate.net Further exploration of other transition metals like nickel, copper, and rhodium could lead to even more efficient and cost-effective syntheses. mdpi.comresearchgate.net

Green Chemistry Approaches: The use of microwave irradiation and ultrasound-assisted synthesis is gaining traction as a way to reduce reaction times and energy consumption. mdpi.comsrce.hr Solvent-free reactions and the use of recyclable catalysts, such as magnetic solid-supported catalysts, are also key aspects of sustainable synthesis. mdpi.com

Domino Reactions: The development of domino or cascade reactions, where multiple bond-forming events occur in a single pot, represents a highly atom-economical approach to the synthesis of 4-arylcoumarins. mdpi.com

Table 1: Comparison of Synthetic Methodologies for 4-Arylcoumarins
MethodCatalyst/ReagentsConditionsAdvantagesDisadvantages
Pechmann CondensationAcid catalystHigh temperatureSimple starting materialsHarsh conditions, low yields
Suzuki CouplingPalladium catalystMild conditionsHigh yields, good functional group toleranceCost of catalyst
Microwave-AssistedVarious catalystsReduced reaction timeFast, efficientSpecialized equipment needed
Ultrasound-AssistedVarious catalystsReduced reaction timeEfficient, good yieldsSpecialized equipment needed

Advanced Mechanistic Elucidation of Biological Activities at the Molecular Level

While various biological activities have been reported for 4-arylcoumarins, a deep understanding of their mechanisms of action at the molecular level is often lacking. Future research will need to employ a combination of experimental and computational techniques to elucidate these mechanisms.

Key approaches include:

Structural Biology: X-ray crystallography and NMR spectroscopy can provide detailed information about the binding interactions between this compound derivatives and their biological targets.

Molecular Modeling: Computational techniques such as molecular docking and molecular dynamics simulations can be used to predict binding modes and rationalize structure-activity relationships (SAR). nih.gov These studies can guide the design of more potent and selective inhibitors.

Biochemical and Cellular Assays: In-depth enzymatic and cell-based assays are crucial to confirm the molecular targets and pathways affected by these compounds. For instance, studies have investigated the anti-inflammatory effects of 4-arylcoumarins by measuring their impact on nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines in macrophage cell lines. nih.gov

Exploration of Novel Biological Targets and Therapeutic Applications

The 4-arylcoumarin scaffold has shown promise in a variety of therapeutic areas. Future research should aim to identify novel biological targets and expand the therapeutic applications of this compound and its analogs.

Potential therapeutic areas for exploration include:

Neurodegenerative Diseases: Coumarin (B35378) derivatives have been investigated for their potential in treating Alzheimer's disease by targeting enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.govnih.gov Some have also been shown to inhibit the aggregation of amyloid-β peptides. nih.govresearchgate.net

Cancer: Certain 4-arylcoumarins have demonstrated potent cytotoxic activity against various cancer cell lines. nih.govnih.gov For example, some analogues have been shown to target tubulin, a key protein involved in cell division. nih.gov

Inflammatory Diseases: The anti-inflammatory properties of 4-arylcoumarins make them potential candidates for the treatment of chronic inflammatory conditions. nih.gov Their mechanism often involves the inhibition of key inflammatory mediators. nih.gov

Infectious Diseases: The coumarin scaffold is a component of some antibiotics, and new derivatives could be explored for their antibacterial and antiviral activities. mdpi.com

Table 2: Investigated Biological Activities of 4-Arylcoumarin Derivatives
Biological ActivityTarget/MechanismReference
Anti-Alzheimer'sAChE and MAO-B inhibition, anti-Aβ aggregation nih.gov, nih.gov
AnticancerTubulin inhibition, cytotoxicity nih.gov, nih.gov
Anti-inflammatoryInhibition of NO, PGE2, and pro-inflammatory cytokines nih.gov
AntimicrobialVarious mechanisms mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Applications of AI and ML include:

Predictive Modeling: ML models can be trained on existing data to predict the biological activity, pharmacokinetic properties, and toxicity of new coumarin derivatives. researchgate.netnih.govnih.gov This can help to prioritize the synthesis of the most promising compounds.

De Novo Design: AI algorithms can be used to generate novel molecular structures with desired properties, potentially leading to the discovery of new and more effective 4-arylcoumarin-based drugs. nih.gov

Reaction Prediction and Retrosynthesis: AI can assist in planning the synthesis of complex molecules by predicting reaction outcomes and suggesting optimal synthetic routes. researchgate.netresearchgate.net

Design of Multi-Target Directed Ligands Incorporating the Biphenyl-Chromen-2-one Scaffold

Complex diseases like Alzheimer's and cancer often involve multiple pathological pathways. nih.gov The development of multi-target directed ligands (MTDLs), which can simultaneously modulate multiple targets, is a promising therapeutic strategy. nih.govfrontiersin.org The this compound scaffold is an excellent starting point for the design of MTDLs. nih.govresearchgate.net

Strategies for designing MTDLs include:

Molecular Hybridization: This involves combining the 4-arylcoumarin scaffold with other pharmacophores known to interact with different biological targets. nih.gov For example, coumarin-chalcone hybrids have been developed as potential neuroprotective agents. mdpi.com

Fragment-Based Design: This approach involves identifying small molecular fragments that bind to different targets and then linking them together to create a single MTDL.

Investigation of Supramolecular Assembly and Material Science Applications

Beyond their therapeutic potential, coumarin derivatives possess interesting photophysical properties that make them suitable for applications in material science. rsc.orgwhiterose.ac.ukrsc.org The ability of these molecules to self-assemble into ordered supramolecular structures opens up new possibilities for the development of advanced materials. rsc.orgwhiterose.ac.ukrsc.orgchemrxiv.org

Future research in this area could focus on:

Fluorescent Probes: The inherent fluorescence of many coumarin derivatives can be exploited to develop sensors for the detection of metal ions, biomolecules, and other analytes.

Organic Light-Emitting Diodes (OLEDs): Coumarin-based materials could be used as emitters or host materials in OLEDs due to their high fluorescence quantum yields and thermal stability.

Smart Materials: The responsive nature of supramolecular assemblies could be harnessed to create "smart" materials that change their properties in response to external stimuli such as light, temperature, or pH. The self-assembly of coumarin-headed amphiphiles has been shown to be solvent-dependent, leading to different nanostructures. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.